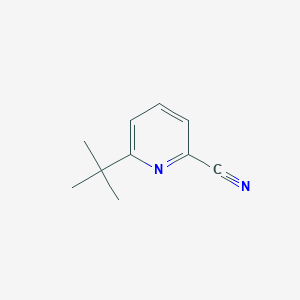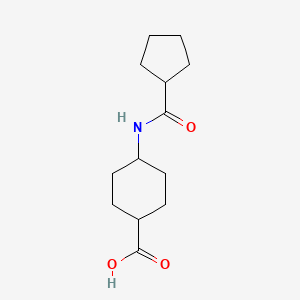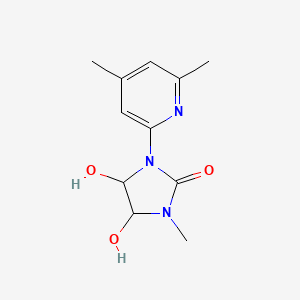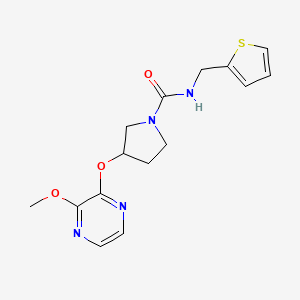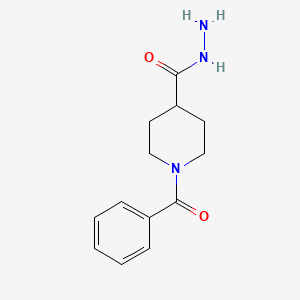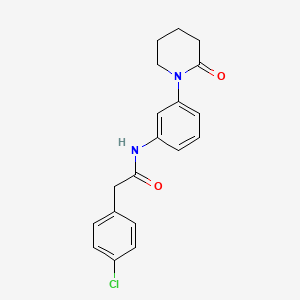
2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide” is a chemical compound with the molecular formula C24H24ClN5O3 . It is also known as Apixaban Chloro Impurity .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C24H24ClN5O3 . Unfortunately, the specific structural details or a diagram of the molecule are not available in the retrieved information.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well documented in the available resources. The molecular weight is reported to be 465.93 .Aplicaciones Científicas De Investigación
Antibacterial Activity and QSAR Studies
Research has highlighted the synthesis and evaluation of derivatives related to 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide for their potential antibacterial properties. For instance, compounds have been synthesized and tested for their effectiveness against both gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The Quantitative Structure-Activity Relationship (QSAR) studies of these compounds offer insights into how structural and physicochemical parameters influence antibacterial activity. This research suggests that certain substituents, particularly those increasing hydrophobicity or steric bulk, can enhance antibacterial efficacy (Desai et al., 2008).
Crystal Structure and Molecular Interaction Analysis
The crystal structures and molecular interactions of related chlorophenyl acetamide compounds have been extensively studied. These studies involve analyzing hydrogen bond formations, such as N–H···O and C–H···Cl/Br, which contribute to the stability and formation of three-dimensional architectures in these compounds. Such analyses are crucial for understanding the physicochemical properties and potential applications of these substances in various scientific domains (Hazra et al., 2014).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Some derivatives of 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide have been evaluated for their anticancer, anti-inflammatory, and analgesic activities. Research involving novel series of these compounds has demonstrated promising results in inhibiting cancer cell growth, reducing inflammation, and alleviating pain. These findings highlight the potential therapeutic applications of these compounds in treating various conditions (Rani et al., 2014).
Herbicide Action and Metabolism
The chloroacetamide class of compounds, including derivatives similar to 2-(4-chlorophenyl)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide, has been investigated for its use as herbicides. Studies focusing on the mechanism of action and metabolism of these herbicides in various plants demonstrate their effectiveness in controlling annual grasses and broad-leaved weeds. Understanding the biochemical pathways involved in the herbicidal action of chloroacetamides can lead to the development of more efficient and environmentally friendly agricultural chemicals (Weisshaar & Böger, 1989).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-9-7-14(8-10-15)12-18(23)21-16-4-3-5-17(13-16)22-11-2-1-6-19(22)24/h3-5,7-10,13H,1-2,6,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHHMSNHYKYZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

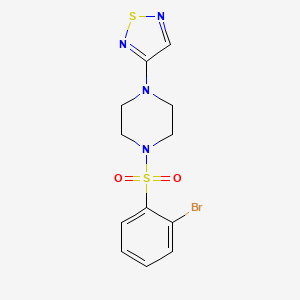
![2-Cyclopentyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2936459.png)
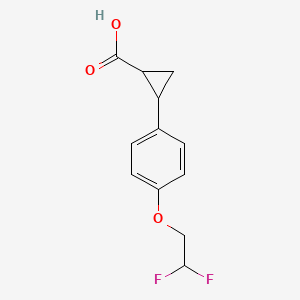
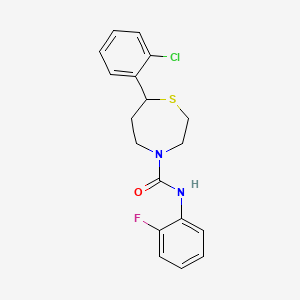
![3-{4-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2936466.png)
![1-acetyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2936467.png)
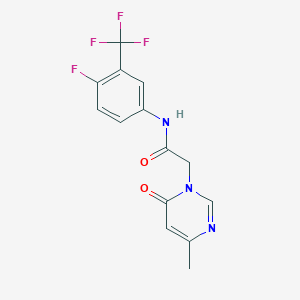
![4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine-2-carboxylic acid](/img/structure/B2936469.png)

